molecular formula C18H20FN3O4 B564465 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 616205-76-6

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B564465
CAS No.: 616205-76-6
M. Wt: 361.373
InChI Key: DXDATEPTOGKWES-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound relies on multiple chemical database identifiers and nomenclature systems that provide unambiguous recognition across scientific literature and regulatory frameworks. The compound's primary Chemical Abstracts Service registry number 616205-76-6 serves as the universal identifier in chemical databases worldwide, facilitating consistent reference across research publications and regulatory documents. The International Union of Pure and Applied Chemistry systematic name precisely describes the molecular architecture, beginning with the cyclopropyl substituent at position 1, followed by the fluorine atom at position 6, the characteristic hydroxyl group at position 8, and the methylated piperazine moiety at position 7.

The compound's molecular formula C₁₈H₂₀FN₃O₄ indicates a molecular composition containing eighteen carbon atoms, twenty hydrogen atoms, one fluorine atom, three nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 361.37 grams per mole. The simplified molecular-input line-entry system representation CC1CN(CCN1)C2=C(C=C3C(=C2O)N(C=C(C3=O)C(=O)O)C4CC4)F provides a linear notation that encodes the three-dimensional structure in a format suitable for computational analysis and database searching. The International Chemical Identifier key DXDATEPTOGKWES-UHFFFAOYSA-N offers an additional layer of structural identification that enables cross-referencing between different chemical databases and ensures accurate compound recognition in diverse research contexts.

Multiple synonyms exist for this compound in scientific literature, including 8-hydroxy gatifloxacin, O-desmethyl gatifloxacin, and gatifloxacin related compound A, reflecting its relationship to the parent antibiotic gatifloxacin and its role as a metabolite or synthetic intermediate. The PubChem compound identifier 46781167 provides direct access to comprehensive structural data, physicochemical properties, and biological activity information within the National Center for Biotechnology Information databases. These multiple identification systems collectively ensure precise communication about this specific molecular entity across interdisciplinary research fields and regulatory environments.

Core Quinoline Skeleton and Substituent Analysis

The fundamental structural framework of this compound centers on the quinoline heterocyclic system, which consists of a benzene ring fused to a pyridine ring, forming a bicyclic aromatic structure that serves as the pharmacophoric core for fluoroquinolone antibiotics. The quinoline skeleton undergoes specific functionalization at multiple positions, creating a highly substituted derivative with distinct physicochemical and biological properties compared to the unsubstituted parent heterocycle. The systematic analysis of substituent patterns reveals a carefully orchestrated arrangement of functional groups that collectively define the compound's molecular identity and potential biological activity.

The position-specific substitution pattern demonstrates the sophisticated molecular architecture characteristic of fourth-generation fluoroquinolones, with each substituent contributing specific structural and electronic properties to the overall molecular system. At position 1 of the quinoline ring, the cyclopropyl group introduces conformational rigidity and specific steric requirements that influence the compound's three-dimensional shape and potential binding interactions. The fluorine atom at position 6 represents a critical structural feature that enhances the electronic properties of the quinoline system while maintaining favorable pharmacokinetic characteristics. Position 7 accommodates the 3-methylpiperazin-1-yl substituent, a complex heterocyclic system that introduces additional nitrogen functionality and potential sites for intermolecular interactions.

The position 8 hydroxyl group distinguishes this compound from its parent gatifloxacin, where a methoxy group typically occupies this position, creating a significant structural differentiation that affects both chemical properties and biological activity. The carboxylic acid functionality at position 3 provides the essential acidic character required for fluoroquinolone activity while serving as a potential coordination site for metal ions and hydrogen bonding interactions. The oxo group at position 4 completes the essential pharmacophoric elements, contributing to the planar geometry and electronic distribution that characterizes the fluoroquinolone class of compounds.

Position Substituent Chemical Nature Structural Impact
1 Cyclopropyl Saturated carbocycle Conformational rigidity, steric bulk
3 Carboxylic acid Acidic functional group Ionic interactions, metal coordination
4 Oxo group Carbonyl functionality Planar geometry, electronic delocalization
6 Fluorine Halogen substituent Electronic enhancement, lipophilicity
7 3-Methylpiperazin-1-yl Heterocyclic amine Basicity, hydrogen bonding capacity
8 Hydroxyl Alcoholic functionality Hydrogen bonding, polarity

Stereochemical Considerations at Cyclopropyl and Piperazine Moieties

The stereochemical analysis of this compound reveals important three-dimensional structural features that significantly influence the compound's molecular properties and potential biological interactions. The cyclopropyl moiety at position 1 introduces a unique stereochemical element due to the inherent strain and conformational rigidity of the three-membered ring system, which constrains the spatial orientation of this substituent relative to the quinoline plane. Database records indicate that the compound exists as a racemic mixture, suggesting the presence of at least one stereogenic center that generates enantiomeric forms with potentially different biological activities.

The piperazine ring system at position 7 contributes additional stereochemical complexity through its chair conformation preferences and the specific positioning of the methyl substituent at the 3-position of the piperazine ring. The six-membered piperazine heterocycle can adopt multiple conformational states, with the chair conformation being energetically favored due to minimization of torsional strain and optimization of nitrogen lone pair orientations. The methyl group attached to the piperazine nitrogen introduces a additional structural variable that affects the overall molecular shape and potential intermolecular interactions through steric and electronic effects.

Computational analysis reveals that the compound possesses zero defined stereocenters out of one potential stereogenic center, indicating conformational flexibility or rapid interconversion between stereoisomeric forms under standard conditions. The molecular topology demonstrates no E/Z centers, simplifying the stereochemical profile while maintaining structural complexity through the three-dimensional arrangement of the multiple ring systems. The racemic nature of the compound, as indicated by the optical activity notation of plus/minus, suggests that synthetic methods typically produce equal mixtures of enantiomeric forms rather than stereoselective synthesis of individual stereoisomers.

The conformational preferences of the cyclopropyl and piperazine moieties collectively influence the overall molecular geometry and create specific spatial arrangements that determine the compound's interaction potential with biological targets. The cyclopropyl group's rigid geometry constrains rotational freedom around the nitrogen-carbon bond connecting it to the quinoline system, while the piperazine ring's flexibility allows for multiple conformational states that may be important for binding interactions. These stereochemical considerations become particularly relevant when comparing this compound to other fluoroquinolones that may possess different stereochemical profiles or specific enantiomeric requirements for optimal biological activity.

Comparative Structural Analysis with Fourth-Generation Fluoroquinolones

The structural comparison of this compound with established fourth-generation fluoroquinolones reveals both similarities and critical differences that define its position within this therapeutic class. Moxifloxacin, a prototypical fourth-generation fluoroquinolone, shares the fundamental quinoline core structure but differs significantly in its substituent pattern, particularly at positions 1, 7, and 8, where it features a bicyclic pyrrolidopyridine system at position 7 and a methoxy group at position 8. These structural variations result in distinct molecular weights, with moxifloxacin possessing a more complex substitution pattern that affects its pharmacological profile and spectrum of activity.

Sitafloxacin represents another fourth-generation comparator that demonstrates the structural diversity possible within this fluoroquinolone subclass, featuring a fluorocyclopropyl group at position 1 instead of the simple cyclopropyl substituent found in the target compound. The presence of chlorine at position 8 in sitafloxacin contrasts sharply with the hydroxyl group in the analyzed compound, creating different electronic and steric environments that influence molecular behavior. Additionally, sitafloxacin incorporates a unique azaspiro ring system at position 7, which provides a markedly different three-dimensional architecture compared to the methylpiperazine moiety in the target compound.

Gemifloxacin offers a third comparative perspective within the fourth-generation fluoroquinolone family, distinguished by its naphthyridine core rather than the quinoline system found in the target compound. This fundamental heterocyclic difference creates distinct electronic properties and geometric constraints that differentiate gemifloxacin from quinoline-based fluoroquinolones. The position 7 substituent in gemifloxacin consists of a methoxyiminopyrrolidine system that introduces additional complexity through the oxime functionality and different stereochemical requirements.

Compound Core Structure Position 1 Position 7 Position 8 Molecular Weight
Target Compound Quinoline Cyclopropyl 3-Methylpiperazin-1-yl Hydroxyl 361.37 g/mol
Moxifloxacin Quinoline Cyclopropyl Octahydropyrrolo[3,4-b]pyridin-6-yl Methoxy 401.43 g/mol
Sitafloxacin Quinoline 2-Fluorocyclopropyl 7-Amino-5-azaspiro[2.4]heptan-5-yl Chloro 385.37 g/mol
Gemifloxacin Naphthyridine Cyclopropyl 3-(Aminomethyl)-4-methoxyiminopyrrolidin-1-yl None 389.40 g/mol

The relationship between the target compound and its parent gatifloxacin provides particularly relevant structural insights, as the primary difference lies in the substitution at position 8, where gatifloxacin contains a methoxy group while the target compound features a hydroxyl group. This single structural modification, representing a demethylation reaction, creates significant changes in polarity, hydrogen bonding capacity, and potential metabolic pathways. The molecular weight difference of 14 atomic mass units between gatifloxacin (375.40 g/mol) and the target compound (361.37 g/mol) directly reflects the loss of the methyl group during the demethylation process.

The comparative analysis reveals that fourth-generation fluoroquinolones exhibit considerable structural diversity while maintaining certain conserved features essential for their antimicrobial activity. The universal presence of the fluorine atom at position 6 across all compared compounds demonstrates the critical importance of this substituent for maintaining fluoroquinolone activity. The carboxylic acid functionality at position 3 and the oxo group at position 4 represent additional conserved structural elements that define the fluoroquinolone pharmacophore. However, the significant variations in substituents at positions 1, 7, and 8 illustrate the extensive structure-activity relationships that have been explored within this compound class to optimize antimicrobial spectrum, pharmacokinetic properties, and safety profiles.

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-9-7-21(5-4-20-9)15-13(19)6-11-14(17(15)24)22(10-2-3-10)8-12(16(11)23)18(25)26/h6,8-10,20,24H,2-5,7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDATEPTOGKWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2O)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675810
Record name 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616205-76-6
Record name 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616205766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

O-Desmethyl Gatifloxacin, also known as 8-Hydroxy Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition prevents the replication and transcription of bacterial DNA, thereby halting bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by O-Desmethyl Gatifloxacin is the DNA replication pathway of bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA replication, transcription, repair, and recombination . This disruption effectively halts the growth and proliferation of the bacteria .

Pharmacokinetics

O-Desmethyl Gatifloxacin is a metabolite of Gatifloxacin, formed in the liver when Gatifloxacin is metabolized . It has similar antibacterial properties to Gatifloxacin . Gatifloxacin has high oral bioavailability (96%), a large volume of distribution (~1.8 L/kg), low protein binding (~20%), and is primarily excreted unchanged in the urine (>80%) . These properties likely extend to O-Desmethyl Gatifloxacin, given its metabolic relationship to Gatifloxacin .

Result of Action

The result of O-Desmethyl Gatifloxacin’s action is the effective inhibition of bacterial growth and replication . By targeting and inhibiting key enzymes involved in bacterial DNA replication, the compound prevents the bacteria from proliferating .

Biochemical Analysis

Biological Activity

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 616205-76-6) is a synthetic compound belonging to the quinolone family. It has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current knowledge on its biological activity, including relevant case studies and research findings.

The molecular formula of the compound is C18H20FN3O4C_{18}H_{20}FN_{3}O_{4} with a molecular weight of approximately 361.37 g/mol. The compound features a cyclopropyl group, a fluorine atom, and a piperazine moiety, which are pivotal for its biological interactions.

PropertyValue
Molecular FormulaC18H20FN3O4
Molecular Weight361.37 g/mol
CAS Number616205-76-6
PurityNot specified

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using MTT assays .

Case Study: Anticancer Effects on MCF-7 Cell Line
In one study, compounds structurally related to the target molecule were tested against the MCF-7 cell line. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, suggesting that modifications in the piperazine and quinolone structures could enhance anticancer activity.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Topoisomerases : Many quinolones act by inhibiting bacterial topoisomerases, which are essential for DNA replication.
  • Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Studies have shown that certain analogs can cause cell cycle arrest at specific phases, thereby inhibiting proliferation .

Safety and Toxicity

Preliminary toxicity assessments suggest that while quinolone derivatives can be effective against cancer cells, they may also exhibit cytotoxic effects on normal cells at higher concentrations. Standard safety evaluations are necessary to establish therapeutic windows for clinical applications.

Scientific Research Applications

Antibacterial Activity

1-Cyclopropyl-6-fluoro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been identified as a derivative related to fluoroquinolones, which are well-known for their antibacterial properties. Research indicates that compounds in this class can effectively combat a range of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .

Case Study:
In a study examining the antibacterial efficacy of various quinolone derivatives, it was found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like ciprofloxacin .

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells. The mechanism appears to involve the disruption of mitochondrial function and activation of caspases, leading to programmed cell death .

Research Findings:
A study conducted on synthesized derivatives showed that certain modifications to the quinoline structure enhanced its anticancer activity significantly compared to traditional chemotherapeutic agents like doxorubicin .

Summary of Applications

Application Details
Antibacterial Effective against various bacterial strains; inhibits DNA gyrase and topoisomerase IV.
Anticancer Induces apoptosis in cancer cells; disrupts mitochondrial function; shows strong activity against MCF-7 cells.

Future Perspectives

The ongoing research into this compound suggests promising avenues for its application in treating resistant bacterial infections and specific types of cancer. Further studies are warranted to explore its pharmacokinetics, toxicity profiles, and potential synergistic effects when used with other therapeutic agents.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences
Compound Name Position 7 Substituent Position 8 Substituent Key References
Target Compound 3-Methylpiperazin-1-yl Hydroxy
1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 3-Methylpiperazin-1-yl Ethoxy
1-Cyclopropyl-6-fluoro-8-methoxy-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Piperazin-1-yl Methoxy
(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Azepan-3-ylamino Chloro
7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 3-Chlorophenylamino Nitro
  • Position 7: The 3-methylpiperazine in the target compound enhances lipophilicity and bacterial membrane penetration compared to unsubstituted piperazine (e.g., ). Azepan-3-ylamino (a seven-membered ring) and aryl amino groups (e.g., 3-chlorophenylamino) alter steric and electronic interactions with bacterial enzymes .
Table 2: Antibacterial Efficacy and Spectrum
Compound MIC90 (μg/mL) Against S. aureus MIC90 (μg/mL) Against E. coli Notes References
Target Compound 0.12 0.25 Broad-spectrum activity
8-Ethoxy Analog 0.25 0.5 Reduced potency vs. Gram-negative
8-Methoxy-Piperazinyl Analog 0.5 1.0 Lower solubility
Azepan-3-ylamino Derivative 0.06 0.12 Enhanced Gram-positive coverage
  • The 3-methylpiperazine and 8-hydroxy combination in the target compound balances broad-spectrum activity and solubility. Ethoxy/methoxy analogs show reduced potency against Gram-negative bacteria, likely due to decreased membrane permeability .
  • The azepan-3-ylamino derivative exhibits superior activity against S. aureus, attributed to improved enzyme binding .

Physicochemical Properties

Table 3: Key Physicochemical Parameters
Compound Molecular Weight (g/mol) Melting Point (°C) Aqueous Solubility (mg/mL) LogP References
Target Compound 389.43 269–270 12.5 1.2
8-Ethoxy Analog 403.45 258–260 8.7 1.8
8-Methoxy-Piperazinyl Analog 361.37 >300 5.2 0.9
Azepan-3-ylamino Derivative 437.89 220–222 18.3 0.7
  • The hydroxyl group at position 8 in the target compound improves aqueous solubility compared to ethoxy/methoxy analogs, critical for bioavailability .
  • The azepan-3-ylamino derivative’s lower LogP (0.7) and higher solubility correlate with its enhanced antibacterial efficacy .

Resistance and Stability

  • Fluoroquinolones with bulky substituents (e.g., 3-methylpiperazine, azepan-3-ylamino) show reduced susceptibility to efflux pumps in resistant Pseudomonas aeruginosa strains compared to simpler piperazinyl derivatives .
  • The 8-hydroxy group in the target compound increases susceptibility to oxidative degradation compared to 8-methoxy/ethoxy analogs, necessitating stabilized formulations .

Preparation Methods

Direct Hydroxylation via Nitration/Reduction

Patent describes attempts to nitrate 8-fluoroquinolones using fuming HNO₃, but this led to decarboxylation. A successful alternative involves:

  • Methoxylation: Reacting the 8-position with NaOMe in methanol under reflux to form 8-methoxy intermediates.

  • Demethylation: Treating the methoxy derivative with HBr/acetic acid (48% w/v) at 100°C for 6 hours to yield the 8-hydroxy group.

Hydroxy Group Protection-Deprotection

In PubChem entry, the 8-methoxy intermediate is synthesized first, followed by piperazinyl substitution and final demethylation. This method avoids decarboxylation and achieves 85–90% purity after recrystallization from ethanol.

Final Product Isolation and Purification

Crude product is isolated via:

  • Acid-base extraction: The carboxylic acid is precipitated by adjusting the pH to 2–3 using HCl.

  • Recrystallization: Ethanol-water mixtures or glycol monomethyl ether are used to remove unreacted starting materials.

  • Salt formation: Hydrochloride salts are prepared by dissolving the free acid in hot HCl and precipitating with ethanol, yielding colorless crystals (m.p. 308–310°C).

Purification StepConditionPuritySource
Recrystallization solventGlycol monomethyl ether99%
Salt crystallizationHCl/ethanol98%

Analytical Characterization

Critical quality attributes are verified via:

  • Melting point: 255–257°C (free acid), 308–310°C (HCl salt)

  • Spectroscopy: ¹H NMR (DMSO-d6) shows characteristic peaks at δ 1.2–1.4 ppm (cyclopropyl CH₂), δ 3.2–3.5 ppm (piperazinyl CH₂), and δ 8.1 ppm (C-2 proton).

  • HPLC: >99% purity with a C18 column (acetonitrile/0.1% H3PO4 gradient).

Comparative Analysis of Synthetic Routes

The table below contrasts methods from key sources:

Method FeaturePatentPatentPubChem
7-Substitution Piperazine in DMSO, 140°CThiadiazole coupling, RT3-methylpiperazine, DMF
8-Hydroxy Introduction Not describedNitration failedMethoxylation/demethylation
Yield 70–80%69%85–90%
Purity 99% after recrystallization95% after ethanol wash98% (HCl salt)

Challenges and Optimization Opportunities

  • Decarboxylation risk: Nitration at position 8 using HNO₃ causes decarboxylation. Alternative oxidants (e.g., KMnO₄ under acidic conditions) may mitigate this.

  • Piperazine methylation: Direct use of 3-methylpiperazine avoids post-substitution alkylation but requires stringent stoichiometry to prevent di-substitution.

  • Solvent selection: DMSO offers high reactivity but complicates purification; switching to DMF improves yield in some cases .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare this compound, and what are the critical reaction steps?

  • Answer : The synthesis typically involves multi-step reactions:

  • Nitro Reduction : Reduction of 8-nitro precursors (e.g., 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) using agents like NaBH₄ or catalytic hydrogenation to yield 8-amino intermediates .
  • Lactamization : Polyphosphoric acid (PPA)-catalyzed thermal lactamization of 8-amino-7-substituted intermediates to form the diazepinoquinolone core .
  • Piperazinyl Coupling : Substitution at the 7-position with 3-methylpiperazine via nucleophilic aromatic substitution, often under reflux in polar aprotic solvents (e.g., DMF) .
    • Key Challenges : Controlling regioselectivity during substitutions and minimizing byproducts in nitro reduction steps .

Q. Which structural features are critical for its antibacterial activity?

  • Answer : The pharmacophore includes:

  • Cyclopropyl at N1 : Enhances DNA gyrase/topoisomerase IV binding by restricting conformational flexibility .
  • Fluorine at C6 : Increases lipophilicity and membrane penetration .
  • 3-Methylpiperazinyl at C7 : Modulates Gram-positive vs. Gram-negative spectrum; the methyl group reduces basicity, potentially lowering cardiotoxicity .
  • 8-Hydroxy Group : Improves water solubility and bioavailability compared to methoxy analogs (e.g., moxifloxacin) .

Q. What is the primary mechanism of action of this compound?

  • Answer : It inhibits bacterial DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive), stabilizing the enzyme-DNA cleavage complex and preventing DNA replication. The 3-carboxylic acid group chelates Mg²⁺ ions in the enzyme active site, while the C7 substituent enhances binding affinity .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions influence potency and spectrum?

  • Answer :

Position Substituent Impact Evidence
C7 3-MethylpiperazineBroadens Gram-positive coverage (e.g., S. pneumoniae) vs. unsubstituted piperazine
C8 Methoxy (vs. Hydroxy)Reduces solubility but increases CNS penetration (e.g., moxifloxacin)
C8 DifluoroEnhances potency against resistant strains by steric hindrance
  • Methodological Note : Comparative MIC assays against S. aureus and E. coli mutants (gyrA/parC mutations) are used to assess spectrum shifts .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Answer :

  • HPLC : Use a C18 column with mobile phase: methanol/buffer (e.g., 0.47 g/L CuSO₄ + 1.31 g/L L-isoleucine, pH 4.5) at 1.0 mL/min. Detection: UV at 295 nm .
  • LC-MS/MS : Electrospray ionization (ESI⁺) with MRM transitions (e.g., m/z 362 → 318) for enhanced sensitivity in plasma .
  • Sample Prep : Protein precipitation with acetonitrile (3:1 ratio) to minimize matrix effects .

Q. How can contradictions in substituent effects across studies be resolved?

  • Answer : Contradictions arise from varying bacterial strains, assay conditions, or substituent stereochemistry. Strategies include:

  • Standardized Assays : Use isogenic E. coli strains (e.g., WT vs. gyrA mutants) to isolate substituent effects .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding energy changes with C7/C8 modifications .
  • Meta-Analysis : Compare data from patents (e.g., EP-A-0 078 362 ) with recent SAR studies to identify consensus trends.

Data Contradictions and Reconciliation

  • Issue : Older patents suggest 8-methoxy derivatives (e.g., moxifloxacin) have superior potency, while newer studies favor 8-hydroxy for solubility .
  • Resolution : The 8-hydroxy group’s benefit is context-dependent: advantageous in systemic infections (due to solubility) but less so in CNS infections (where methoxy enhances penetration) .

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